TAT-GluA2 3Y
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Overview
Description
TAT-GluA2 3Y is an interference peptide that blocks long-term depression at glutamatergic synapses by disrupting the endocytosis of AMPA receptors. This compound has shown potential in alleviating pentobarbital-induced spatial memory deficits and synaptic depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
TAT-GluA2 3Y is synthesized as a peptide with the sequence YGRKKRRQRRRYKEGYNVYG. The synthesis involves standard solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
TAT-GluA2 3Y primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection reagents such as TFA. The peptide is synthesized under mild conditions to prevent degradation .
Major Products Formed
The major product formed is the this compound peptide itself. During synthesis, side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .
Scientific Research Applications
TAT-GluA2 3Y has a wide range of scientific research applications:
Neuroscience: It is used to study synaptic plasticity and memory formation by blocking AMPA receptor endocytosis.
Pain Research: This compound has shown potential in alleviating neuropathic pain in animal models.
Stroke Research: It is used to study the neuroprotective effects in models of ischemic stroke.
Mechanism of Action
TAT-GluA2 3Y exerts its effects by disrupting the endocytosis of AMPA receptors at glutamatergic synapses. This inhibition prevents the removal of AMPA receptors from the synaptic membrane, thereby blocking long-term depression. The peptide specifically targets the GluA2 subunit of AMPA receptors, interfering with the clathrin-mediated endocytosis pathway .
Comparison with Similar Compounds
Similar Compounds
TAT-GluA2 3A: Another interference peptide targeting AMPA receptor endocytosis.
TAT-GluA2 3B: Similar in function but with slight variations in peptide sequence.
TAT-GluA2 3C: Another variant with modifications to enhance stability and efficacy.
Uniqueness
TAT-GluA2 3Y is unique due to its high specificity for the GluA2 subunit and its ability to effectively block long-term depression without affecting other synaptic processes. This specificity makes it a valuable tool for studying synaptic plasticity and related neurological conditions .
Biological Activity
TAT-GluA2 3Y is a peptide derived from the transduction domain of the HIV-1 Tat protein, designed to inhibit the endocytosis of the GluA2 subunit of AMPA receptors. This compound has garnered attention in neuroscience research due to its implications in synaptic plasticity, memory processes, and pain modulation.
The active sequence of this compound is composed of two main parts: the cell-penetrating peptide sequence (YGRKKRRQRRR) and a specific C-terminal sequence from GluA2 (YKEGYNVYG). This design allows the peptide to effectively interact with the endocytic machinery, specifically preventing the internalization of GluA2-containing AMPA receptors from the synaptic membrane, thereby enhancing synaptic transmission and plasticity .
1. Inhibition of AMPA Receptor Endocytosis
This compound functions primarily as an inhibitor of AMPA receptor endocytosis. Research indicates that its application in hippocampal slices significantly reduces the levels of adenosine-induced persistent synaptic depression (APSD), suggesting a protective role against receptor internalization .
2. Impact on Pain Modulation
In behavioral studies, this compound has demonstrated antinociceptive effects. It increases hind paw withdrawal latencies in rat models subjected to thermal and mechanical stimuli, indicating its potential as a pain management agent . This effect is particularly relevant in models of neuropathic pain, where it has been shown to alleviate symptoms effectively.
3. Memory Enhancement
This compound has also been implicated in memory processes. In experiments involving rat models, administration of this peptide rescued memory retrieval deficits induced by pentobarbital, highlighting its role in cognitive function . Furthermore, it prevents the forgetting of consolidated long-term memories by blocking activity-dependent removal of GluA2-containing AMPARs during memory recall tasks .
Table 1: Summary of Key Findings on this compound
Properties
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C115H185N43O29/c1-61(2)92(109(187)157-82(95(173)142-60-91(169)170)54-63-26-34-67(160)35-27-63)158-108(186)85(57-87(121)164)156-106(184)83(55-64-28-36-68(161)37-29-64)144-89(166)59-141-94(172)80(41-43-90(167)168)153-99(177)74(17-5-8-46-118)152-107(185)84(56-65-30-38-69(162)39-31-65)155-104(182)79(23-14-52-139-115(132)133)150-101(179)76(20-11-49-136-112(126)127)148-102(180)77(21-12-50-137-113(128)129)151-105(183)81(40-42-86(120)163)154-103(181)78(22-13-51-138-114(130)131)149-100(178)75(19-10-48-135-111(124)125)147-98(176)73(16-4-7-45-117)146-97(175)72(15-3-6-44-116)145-96(174)71(18-9-47-134-110(122)123)143-88(165)58-140-93(171)70(119)53-62-24-32-66(159)33-25-62/h24-39,61,70-85,92,159-162H,3-23,40-60,116-119H2,1-2H3,(H2,120,163)(H2,121,164)(H,140,171)(H,141,172)(H,142,173)(H,143,165)(H,144,166)(H,145,174)(H,146,175)(H,147,176)(H,148,180)(H,149,178)(H,150,179)(H,151,183)(H,152,185)(H,153,177)(H,154,181)(H,155,182)(H,156,184)(H,157,187)(H,158,186)(H,167,168)(H,169,170)(H4,122,123,134)(H4,124,125,135)(H4,126,127,136)(H4,128,129,137)(H4,130,131,138)(H4,132,133,139)/t70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFBJZYZNDUYJM-NOEVYFGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C115H185N43O29 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2634.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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